Discovery, Synthesis, and Pharmacological Profiling of LASSBio-1366: A Novel Adenosine A2A Receptor Agonist
Discovery, Synthesis, and Pharmacological Profiling of LASSBio-1366: A Novel Adenosine A2A Receptor Agonist
Executive Summary & Core Rationale
Pulmonary Arterial Hypertension (PAH) is a severe cardiovascular disorder characterized by progressive pulmonary vascular remodeling, elevated pulmonary vascular resistance, and right ventricular hypertrophy (RVH)[1]. The discovery of LASSBio-1366 —chemically designated as (E)-N'-(3,4-dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide—represents a targeted, highly optimized approach to mitigating PAH through the adenosinergic system[1].
Developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Federal University of Rio de Janeiro, LASSBio-1366 was rationally designed to overcome the limitations of its predecessor, LASSBio-1359[1][2]. While LASSBio-1359 exhibited promising multitarget activity, it lacked balanced potency[2]. By introducing an N-methylation modification on the acylhydrazone scaffold, researchers successfully enforced a synperiplanar conformation. This structural rigidity drastically enhances molecular recognition and binding affinity for the Adenosine A2A receptor (A2AR), establishing LASSBio-1366 as a potent, orally active therapeutic candidate[1][3].
Chemical Synthesis Pathway
The synthesis of LASSBio-1366 relies on a highly efficient, convergent three-step pathway. As a principle of rational drug design, each step is carefully chosen to ensure high stereoselectivity and prevent unwanted side reactions.
-
Esterification (Activation): 3,4-dimethoxybenzoic acid undergoes Fischer esterification with methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl 3,4-dimethoxybenzoate. Causality: This activation step is necessary to make the carbonyl carbon highly susceptible to nucleophilic attack in the subsequent step.
-
Hydrazinolysis (Conformational Locking): The ester is reacted with methylhydrazine. Causality: The deliberate use of methylhydrazine directly installs the N-methyl group on the amide nitrogen, forming 3,4-dimethoxy-N-methylbenzohydrazide[3]. This specific N-methylation prevents unselective alkylation later in the synthesis and acts as the critical structural modification that locks the amide bond in its preferred active conformation[3].
-
Acid-Catalyzed Condensation (Stereoselective Assembly): The N-methylbenzohydrazide is condensed with 3,4-dimethoxybenzaldehyde in ethanol, utilizing a catalytic amount of acid[3]. Causality: The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. Because the reaction is under thermodynamic control, it exclusively yields the (E)-diastereomer of LASSBio-1366, avoiding the severe steric hindrance that would occur in the (Z)-configuration[1].
Figure 1: Chemical synthesis pathway of LASSBio-1366 via N-methylbenzohydrazide intermediate.
Pharmacological Mechanisms & Signaling
LASSBio-1366 exerts its therapeutic effects by acting as a selective agonist for the A2A receptor, a Gs-protein coupled receptor highly expressed in the pulmonary endothelium and vascular smooth muscle cells (VSMCs)[1].
Upon binding, LASSBio-1366 activates adenylyl cyclase (AC), leading to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation[4]. In the endothelium, PKA phosphorylates and upregulates endothelial nitric oxide synthase (eNOS), rescuing it from the pathological downregulation caused by PAH[1]. The resulting Nitric Oxide (NO) diffuses into adjacent VSMCs, activating soluble guanylyl cyclase to produce cGMP, which drives potent vasodilation[1][4]. Concurrently, PKA activation directly inhibits VSMC proliferation, halting the vascular remodeling that drives right ventricular hypertrophy (RVH)[1][4]. Recent crystallographic and in vitro profiling also indicates the N-acylhydrazone scaffold provides secondary inhibitory activity against PDE4 and TNF-α, contributing to a synergistic anti-inflammatory effect[5].
Figure 2: LASSBio-1366 signaling cascade driving pulmonary vasodilation and RVH attenuation.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate LASSBio-1366, researchers employ a combination of in vivo disease modeling and ex vivo mechanistic validation. These protocols are designed with internal controls to ensure a self-validating data loop.
Protocol 1: In Vivo Monocrotaline (MCT)-Induced PAH Model
-
Induction & Causality: Male Wistar rats receive a single intraperitoneal injection of MCT (60 mg/kg)[1]. MCT is metabolically activated in the liver to MCT pyrrole, which selectively damages the pulmonary endothelium. A mandatory 14-day waiting period is observed before treatment begins. Causality: This waiting period ensures the PAH phenotype (vascular remodeling and elevated pressure) is fully established, rigorously testing the drug's ability to reverse or halt disease progression rather than merely preventing it[1].
-
Treatment Phase: From day 14 to 28, rats are treated daily with LASSBio-1366 (50 mg/kg/day, PO) suspended in a vehicle[1].
-
Validation Metrics: At day 28, Right Ventricular Systolic Pressure (RVSP) is measured via right heart catheterization. The heart is excised, and the Fulton Index (Right Ventricle weight / [Left Ventricle + Septum] weight) is calculated to quantify RVH[1].
Protocol 2: Ex Vivo Vascular Reactivity & Target Confirmation
-
Preparation: Pulmonary artery rings are suspended in an organ bath containing oxygenated Krebs-Henseleit solution.
-
Execution: Rings are pre-contracted with Phenylephrine (PhE, 10⁻⁵ M). Once a stable plateau is reached, LASSBio-1366 is added cumulatively to generate a concentration-response curve[1].
-
Self-Validating Step: To definitively prove that the vasodilation is A2AR-mediated, a parallel set of rings is pre-incubated with ZM 241385 (10⁻⁷ M), a highly selective A2AR antagonist[1]. The significant rightward shift or complete ablation of the LASSBio-1366 relaxation curve in the presence of ZM 241385 confirms specific receptor causality, ruling out off-target vasodilation[1].
Quantitative Data Summary
The efficacy of LASSBio-1366 is demonstrated by its ability to normalize critical hemodynamic and molecular parameters in the MCT model.
| Parameter | Control Group | MCT-Induced PAH (Vehicle) | MCT + LASSBio-1366 (50 mg/kg) |
| Right Ventricular Systolic Pressure (RVSP) | Baseline Normal | 49.59 ± 5.08 mmHg | 35.50 ± 1.17 mmHg |
| Vasodilation IC50 (ex vivo) | N/A | N/A | 25.1 ± 12.9 µmol/L |
| A2AR & eNOS Expression | Normal | Significantly Downregulated | Rescued to near-normal levels |
| Endothelial Function (NO availability) | Intact | Severely Impaired | Restored |
Data synthesized from in vivo and ex vivo evaluations of LASSBio-1366[1].
Conclusion
LASSBio-1366 exemplifies the power of rational drug design. By utilizing N-methylation of an acylhydrazone scaffold to lock the molecule into an optimal binding conformation for the A2A receptor, researchers created a highly targeted therapeutic. By upregulating eNOS, restoring NO availability, directly attenuating pulmonary vascular resistance, and preventing right ventricular hypertrophy, LASSBio-1366 presents a highly validated, multi-faceted candidate for the treatment of Pulmonary Arterial Hypertension.
